molecular formula C19H20FN3O2S B7496798 2-[4-(4-Ethylphenyl)sulfonylpiperazin-1-yl]-6-fluorobenzonitrile

2-[4-(4-Ethylphenyl)sulfonylpiperazin-1-yl]-6-fluorobenzonitrile

Cat. No. B7496798
M. Wt: 373.4 g/mol
InChI Key: DFIKMESKAOOZME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-(4-Ethylphenyl)sulfonylpiperazin-1-yl]-6-fluorobenzonitrile, commonly known as EFBN, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. EFBN is a member of the piperazine family and is widely used as a pharmacophore in the development of new drugs.

Mechanism of Action

The mechanism of action of EFBN is not fully understood. However, it is believed that EFBN exerts its biological effects by binding to specific targets in the body, such as enzymes or receptors. EFBN has been found to interact with a variety of targets, including protein kinases, phosphodiesterases, and G protein-coupled receptors.
Biochemical and Physiological Effects
EFBN has been found to exhibit a wide range of biochemical and physiological effects. EFBN has been found to inhibit the growth of various bacterial and fungal strains, including Staphylococcus aureus, Escherichia coli, and Candida albicans. EFBN has also been found to exhibit anticancer activity by inducing apoptosis in cancer cells. EFBN has been found to inhibit the activity of various enzymes, including phosphodiesterases and protein kinases, which are involved in various cellular processes, such as signal transduction and cell cycle regulation.

Advantages and Limitations for Lab Experiments

EFBN has several advantages for lab experiments. EFBN is readily available and can be synthesized using a variety of methods. EFBN is also relatively stable and can be stored for extended periods without significant degradation. However, EFBN also has some limitations. EFBN is relatively insoluble in water, which can limit its use in certain experiments. EFBN also has a relatively short half-life, which can make it difficult to study its long-term effects.

Future Directions

There are several future directions for the study of EFBN. One area of research is the development of new EFBN derivatives with improved pharmacological properties. Another area of research is the elucidation of the mechanism of action of EFBN. Further studies are also needed to determine the long-term effects of EFBN and its potential applications in the treatment of various diseases.
Conclusion
In conclusion, EFBN is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. EFBN has been found to exhibit a wide range of biological activities, including antibacterial, anticancer, antifungal, and antiviral activities. EFBN has also been found to be a potent inhibitor of various enzymes, including proteases, kinases, and phosphodiesterases. EFBN has several advantages for lab experiments, but also has some limitations. Further studies are needed to determine the full potential of EFBN in drug discovery and development.

Synthesis Methods

EFBN can be synthesized using a variety of methods. One of the most common methods is the reaction of 2-(4-aminophenyl)-6-fluorobenzonitrile with 4-ethylphenylsulfonyl chloride in the presence of a base. The reaction yields EFBN as a white solid, which can be purified using column chromatography.

Scientific Research Applications

EFBN has been extensively studied for its potential applications as a pharmacophore in drug discovery and development. EFBN has been found to exhibit a wide range of biological activities, including antibacterial, anticancer, antifungal, and antiviral activities. EFBN has also been found to be a potent inhibitor of various enzymes, including proteases, kinases, and phosphodiesterases.

properties

IUPAC Name

2-[4-(4-ethylphenyl)sulfonylpiperazin-1-yl]-6-fluorobenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20FN3O2S/c1-2-15-6-8-16(9-7-15)26(24,25)23-12-10-22(11-13-23)19-5-3-4-18(20)17(19)14-21/h3-9H,2,10-13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFIKMESKAOOZME-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=C(C(=CC=C3)F)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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